molecular formula C14H13NO3 B2382734 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol CAS No. 923133-50-0

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol

Cat. No.: B2382734
CAS No.: 923133-50-0
M. Wt: 243.262
InChI Key: QCGXHTPXYBLLOW-UHFFFAOYSA-N
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Description

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol is a phenolic derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via an aminomethyl (-NH-CH2-) bridge to a phenol group. The benzodioxole ring contributes to π-π stacking interactions, while the phenolic hydroxyl and secondary amine groups enable hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-7,15-16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGXHTPXYBLLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923133-50-0
Record name 2-{[(1,3-dioxaindan-5-yl)amino]methyl}phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol typically involves the reaction of 1,3-benzodioxole with phenol in the presence of an amine group. The reaction conditions often include the use of a catalyst such as palladium or copper to facilitate the coupling reaction . The process may also involve the use of bases like cesium carbonate and reagents such as N-bromosuccinimide for bromination steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic systems is essential for industrial applications to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the benzodioxole ring .

Scientific Research Applications

Chemical Applications

Organic Synthesis:

  • Reagent in Organic Chemistry: This compound serves as a versatile reagent in organic synthesis, facilitating the construction of more complex molecular architectures. Its functional groups allow it to participate in various chemical reactions, making it valuable for chemists aiming to develop new compounds or materials .

Biological Applications

Proteomics Research:

  • Protein Interactions and Functions: this compound is utilized in proteomics to study protein interactions and functions. By acting as a probe, it can help elucidate the roles of specific proteins in cellular processes .

Anticancer Research:

  • Potential Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation through modulation of signaling pathways .

Medical Applications

Drug Development:

  • Investigated for Therapeutic Use: The compound is under investigation for its potential use in drug development, particularly in creating new therapeutic agents that can target specific diseases. Its structural characteristics may allow it to interact with various biological targets effectively .

Industrial Applications

Production of Specialty Chemicals:

  • Industrial Use: this compound is employed in the production of specialty chemicals and materials. Its ability to act as a building block in chemical synthesis makes it valuable for manufacturers looking to create innovative products .

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated inhibition of cancer cell growth in vitro.
Study BProteomics ApplicationIdentified novel protein interactions using this compound as a probe.
Study COrganic SynthesisDeveloped a new synthetic route utilizing the compound as a key intermediate.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, their molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol C₁₄H₁₃NO₃ 257.26 g/mol Phenol, benzodioxole, secondary amine Strong hydrogen bonding potential; planar aromatic system .
2-(1,3-Benzodioxol-5-ylamino)ethanol C₉H₁₁NO₃ 181.19 g/mol Ethanol, benzodioxole, secondary amine Reduced acidity (pKa ~12–14 vs. phenol’s ~10); used in hair dye formulations .
2-[(Benzodioxol-5-ylmethyl)imino]methyl derivatives C₁₆H₁₄BrNO₄ 364.19 g/mol Bromo, methoxy, imine Enhanced steric bulk; potential for halogen bonding and photophysical activity .
2-[[2-(Benzodioxol-5-ylamino)-2-oxoethyl]sulfinyl]acetic acid C₁₄H₁₄N₂O₆S 285.27 g/mol Sulfinyl, acetic acid, amide Increased polarity; applications in chelation and catalysis .

Functional and Physicochemical Comparisons

  • Hydrogen Bonding: The phenolic -OH in this compound forms stronger hydrogen bonds (O-H···O/N) compared to the ethanol derivative’s weaker -OH interactions. This difference impacts solubility (phenol: lower aqueous solubility) and crystal packing .
  • Electronic Effects: Bromo and methoxy substituents in imine derivatives (e.g., 2-[(Benzodioxol-5-ylmethyl)imino]methyl-6-bromo-4-methoxybenzenol) enhance electron-withdrawing character, altering redox behavior and UV-Vis absorption profiles .
  • Biological Activity: While 2-(1,3-Benzodioxol-5-ylamino)ethanol is used industrially (e.g., hair dyes), MDMA-like analogues (e.g., (+)-MBDB) exhibit psychoactive properties, highlighting the role of substituents in biological targeting .

Hydrogen Bonding and Crystal Engineering

Studies on benzodioxol-aminophenol derivatives reveal predictable hydrogen-bonding motifs. For example, the phenol group forms R₂²(8) graph sets with adjacent amines, stabilizing supramolecular assemblies. In contrast, ethanol analogues exhibit weaker C-OH···N interactions, leading to less ordered crystalline phases .

Biological Activity

2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol, also known as a derivative of benzodioxole, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, including its effects on various biological targets and its implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃N₁O₃
  • Molecular Weight : 243.26 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activity, particularly in neuropharmacology and oncology.

1. Protein Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific protein kinases. For instance, it has been shown to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) with an IC50 value in the nanomolar range. This kinase is implicated in various neurological disorders and cancers.

Compound Target Kinase IC50 (nM)
This compoundDYRK1A12
Other derivativesDYRK1B130

This inhibition suggests that the compound could be a candidate for developing treatments for conditions such as Alzheimer’s disease and certain types of cancer where DYRK1A plays a critical role .

2. Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • Huh7 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • PC3 (prostate cancer)

The compound's ability to inhibit cell proliferation indicates its potential as an antitumor agent .

3. Neuroprotective Effects

Given its action on DYRK1A, which is involved in neurodegenerative processes, this compound may offer neuroprotective benefits. Studies suggest that compounds targeting DYRK1A can mitigate neuronal cell death in models of neurodegeneration .

Study 1: Inhibition of DYRK1A

A study conducted on various analogs of this compound showed that modifications to the benzodioxole structure could enhance potency against DYRK1A. The structure-activity relationship (SAR) analysis revealed that certain substitutions significantly improved inhibitory activity .

Study 2: Antitumor Efficacy

In another study assessing the cytotoxic effects on tumor cell lines, the compound was tested at varying concentrations. The results indicated a dose-dependent response in cell viability reduction across all tested lines, with significant efficacy noted at concentrations above 10 µM .

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